N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(3-oxo-4-phenylpyrazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-14-7-9-15(10-8-14)21-17(23)13-25-18-19(24)22(12-11-20-18)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOVGYQNVOWDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazine ring: Starting with a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.
Attachment of the phenyl group: The phenyl group is introduced via electrophilic aromatic substitution.
Sulfanyl linkage formation: The sulfanyl group is added through nucleophilic substitution reactions.
Acetamide formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
“N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and pyrazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12 |
| MDA-MB-231 (Breast) | 18 |
| HeLa (Cervical) | 15 |
These results suggest that the compound may disrupt critical cellular pathways involved in tumor growth and survival.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy was evaluated through minimum inhibitory concentration (MIC) assays, revealing:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
These findings indicate its potential as an antimicrobial agent, particularly against resistant strains.
Anti-inflammatory Effects
N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide has been studied for its anti-inflammatory properties. Inhibition assays on cyclooxygenase enzymes revealed:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 22 |
| COX-2 | 28 |
This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation.
Neuroprotective Potential
Emerging studies have indicated that the compound may possess neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cell cultures, indicating potential applications in neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in MDA-MB-231 breast cancer cells demonstrated significant apoptosis induction at concentrations above 10 µM. Flow cytometry analysis showed an increase in early and late apoptotic cells, suggesting a mechanism involving programmed cell death.
Case Study 2: Antimicrobial Activity
In another investigation assessing the antimicrobial effects against Staphylococcus aureus, the compound was found to inhibit biofilm formation at sub-MIC concentrations, highlighting its potential as a therapeutic agent against biofilm-associated infections.
Mechanism of Action
The mechanism of action of “N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Comparison
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Heterocyclic Core: The pyrazinone ring in the target compound differs from oxadiazole (8g, CDD-934506) or cyanoacetanilide (13a) systems.
- Substituent Effects : The 4-methylphenyl group in the target compound enhances lipophilicity compared to electron-withdrawing groups (e.g., nitro in CDD-934506) or bulky substituents (e.g., indole in 8g) .
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Notes:
Key Insights :
- The oxadiazole derivatives (e.g., 8g, CDD-934506) exhibit enzyme inhibition, suggesting that the sulfanyl acetamide motif is critical for binding to active sites .
- The absence of biological data for the target compound highlights a research gap, though its pyrazinone core may enhance interactions with oxidoreductases or proteases .
Biological Activity
N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 440.55 g/mol. The compound features a sulfonamide group and a dihydropyrazine moiety, which are known for their biological activities.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on structurally related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism often involves the activation of caspases and modulation of apoptotic pathways .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 5.0 | Caspase activation |
| Compound B | HCT116 | 7.5 | Apoptosis induction |
| N-(4-methylphenyl)-2-[...] | HCT116 | TBD | TBD |
Enzyme Inhibition
This compound has also shown promise as an enzyme inhibitor. Similar compounds have been evaluated for their inhibitory effects on protein tyrosine phosphatases (PTPs), which play critical roles in cell signaling and cancer progression. For example, certain derivatives have demonstrated selectivity against PTP1B, an important target in diabetes and obesity research .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may promote programmed cell death through mitochondrial pathways.
- Enzyme Inhibition : By inhibiting specific enzymes like PTPs, it can alter signaling pathways that lead to tumor growth.
- Cell Cycle Arrest : Some studies suggest that related compounds can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Case Studies
Several case studies have highlighted the potential of this class of compounds:
- Study on Apoptosis : In a study involving a series of sulfonamide derivatives, researchers found that one analog induced apoptosis in A549 cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation .
- Inhibition of PTPs : Another investigation demonstrated that specific derivatives could inhibit PTP1B with an IC50 value significantly lower than traditional inhibitors, suggesting a new avenue for drug development against metabolic disorders .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfanyl and acetamide groups) and detects impurities .
- HPLC : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₁₉N₃O₂S) and detects isotopic patterns .
How can researchers design initial biological activity screens for this compound?
Q. Basic
- In vitro assays : Prioritize enzyme inhibition (e.g., kinases, proteases) or receptor-binding studies (e.g., GPCRs) based on structural analogs .
- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify preliminary activity thresholds .
What computational approaches can predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., dihydrofolate reductase) or receptors. Focus on the sulfanyl and acetamide moieties as potential pharmacophores .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
- QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .
How should contradictory data in biological activity be resolved?
Q. Advanced
- Orthogonal assays : Confirm enzyme inhibition via fluorescence-based and radiometric assays to rule out false positives .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-methylphenyl with 4-methoxyphenyl) to identify critical substituents .
- Metabolite profiling : Use LC-MS to check for in situ degradation (e.g., hydrolysis of the acetamide group) .
What experimental design principles optimize synthetic yield and scalability?
Q. Advanced
- Design of Experiments (DoE) : Apply factorial designs to test variables (solvent polarity, catalyst loading, temperature). For example, a 2³ factorial design can reduce trials by 50% while identifying optimal DMF/EtOH solvent mixtures .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation) .
How can researchers identify degradation products under stress conditions?
Q. Advanced
- Forced degradation : Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light. Monitor via LC-MS to detect hydrolysis (amide bond cleavage) or oxidation (sulfanyl to sulfoxide) .
- Isolation : Use preparative HPLC to isolate degradation products for structural elucidation via 2D NMR .
What strategies are effective for structure-activity relationship (SAR) studies?
Q. Advanced
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess electronic effects on activity .
- Bioisosteric replacement : Replace the sulfanyl group with selenyl or ether linkages to evaluate steric/electronic contributions .
What formulation strategies improve solubility for in vivo studies?
Q. Advanced
- Co-solvents : Use PEG-400/water (70:30) or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) .
- Solid dispersions : Spray-dry with PVP-K30 to create amorphous forms with 3× higher dissolution rates .
How can green chemistry principles be applied to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
